molecular formula C33H21BrN4 B14125603 3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole

3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole

Cat. No.: B14125603
M. Wt: 553.4 g/mol
InChI Key: UXJFZVGWXDHRQA-UHFFFAOYSA-N
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Description

3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient light-emitting characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole typically involves the bromination of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole. This can be achieved by reacting 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction reactions can modify the electronic structure of the compound .

Scientific Research Applications

3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole exerts its effects is primarily through its interaction with electronic states. The compound’s structure allows for efficient charge transfer and light emission. The bromine atom and the triazinyl group play crucial roles in modulating the compound’s electronic properties, enhancing its performance in electronic applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H21BrN4

Molecular Weight

553.4 g/mol

IUPAC Name

3-bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C33H21BrN4/c34-25-17-20-30-28(21-25)27-13-7-8-14-29(27)38(30)26-18-15-24(16-19-26)33-36-31(22-9-3-1-4-10-22)35-32(37-33)23-11-5-2-6-12-23/h1-21H

InChI Key

UXJFZVGWXDHRQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=CC=CC=C7

Origin of Product

United States

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